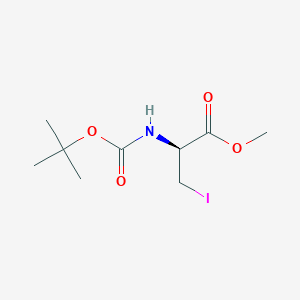

(S)-Methyl 2-Boc-amino-3-iodopropionate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZBFCCHLUWCQI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465249 | |

| Record name | Boc-3-iodo-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170848-34-7 | |

| Record name | Boc-3-iodo-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Methyl 2-Boc-amino-3-iodopropionate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (S)-Methyl 2-Boc-amino-3-iodopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key building block in modern organic and medicinal chemistry.

Core Chemical Properties

This compound is a derivative of the amino acid alanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom at the β-position. This substitution pattern makes it a valuable intermediate for the introduction of non-canonical amino acids into peptides and other complex molecules.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₆INO₄ |

| Molecular Weight | 329.13 g/mol [1][2] |

| Appearance | White to light yellow solid |

| Melting Point | 55-59 °C |

| Boiling Point | 356.5 ± 32.0 °C at 760 mmHg (Predicted) |

| Density | 1.551 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO.[3] In vivo formulations often use co-solvents like PEG300 and Tween 80. |

| Storage Conditions | Store at 2-8°C, protected from light. For long-term storage in solution, -20°C or -80°C is recommended.[3] |

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound based on data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.5 | Multiplet | α-CH |

| ~3.8 | Singlet | OCH₃ |

| ~3.5 | Multiplet | β-CH₂ |

| ~1.4 | Singlet | Boc (C(CH₃)₃) |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Ester Carbonyl (C=O) |

| ~155 | Boc Carbonyl (C=O) |

| ~80 | Boc Quaternary Carbon |

| ~53 | α-Carbon |

| ~52 | OCH₃ Carbon |

| ~28 | Boc Methyl Carbons |

| ~10 | β-Carbon (C-I) |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch (Amide) |

| ~2980, 2930 | C-H Stretch (Aliphatic) |

| ~1745 | C=O Stretch (Ester) |

| ~1700 | C=O Stretch (Boc) |

| ~1520 | N-H Bend (Amide II) |

| ~1160 | C-O Stretch (Boc) |

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| ~330.0 | [M+H]⁺ |

| ~352.0 | [M+Na]⁺ |

| ~274.0 | [M - C₄H₉ + H]⁺ (Loss of tert-butyl) |

| ~230.0 | [M - Boc + H]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available Boc-L-serine.

Step 1: Esterification of Boc-L-serine

-

Materials: Boc-L-serine, Methanol (MeOH), Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend Boc-L-serine (1.0 eq.) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield Boc-L-serine methyl ester, which can be used in the next step without further purification.

-

Step 2: Iodination of Boc-L-serine methyl ester

-

Materials: Boc-L-serine methyl ester, Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole, Dichloromethane (DCM).

-

Procedure:

-

Dissolve Boc-L-serine methyl ester (1.0 eq.), triphenylphosphine (1.5 eq.), and imidazole (1.5 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add iodine (1.5 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Role in Peptide Synthesis

This compound is a versatile building block, particularly in solid-phase peptide synthesis (SPPS), for the introduction of modified amino acids. The iodine atom serves as a handle for further functionalization through various cross-coupling reactions.

Caption: Synthetic route and application in SPPS.

The diagram above illustrates the synthesis of the title compound from Boc-L-serine and its subsequent use in a standard Boc-chemistry solid-phase peptide synthesis workflow. The key steps involve the coupling of the iodinated amino acid to a growing peptide chain on a solid support, followed by deprotection and eventual cleavage to yield the modified peptide.

Logical Workflow for Synthetic Application

The utility of this compound stems from its bifunctional nature: the Boc-protected amine allows for standard peptide coupling, while the iodo group enables post-synthetic modification.

Caption: Post-synthesis modification workflow.

This workflow highlights the strategic advantage of using this building block. After its incorporation into a peptide, the iodine atom can be substituted using various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functionalities, such as aryl, vinyl, or alkynyl groups, onto the peptide backbone. This enables the synthesis of novel peptides with tailored properties for drug discovery and development.

References

(S)-Methyl 2-Boc-amino-3-iodopropionate molecular weight

An In-depth Technical Guide to (S)-Methyl 2-Boc-amino-3-iodopropionate

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a derivative of the amino acid alanine. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom at the 3-position makes it a versatile reagent in synthetic chemistry. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 329.13 g/mol [1][2] |

| Molecular Formula | C9H16INO4[1][2] |

| Monoisotopic Mass | 329.01241 Da[1] |

| Boiling Point | 356.5 °C at 760 mmHg |

| Density | 1.551 g/cm³ |

Role in Synthetic Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules, primarily in medicinal chemistry and peptide synthesis.[3] The Boc group acts as a temporary protecting group for the amine functionality, which can be selectively removed under acidic conditions to allow for peptide bond formation.[3][4] The iodine atom at the 3-position is a key feature, enhancing the electrophilicity of the adjacent carbon and making the compound reactive towards nucleophilic substitution reactions.[3] This allows for the introduction of various functional groups by replacing the iodine atom.[3]

Application in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing Boc chemistry. In this methodology, the N-terminus of the amino acid is protected by the acid-labile Boc group.[4][5] This allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[5]

The general workflow for incorporating an amino acid like this compound into a peptide chain using Boc-SPPS is illustrated in the following diagram:

Experimental Protocols

The following are generalized experimental protocols relevant to the use of this compound in the context of Boc-SPPS.

Boc Group Deprotection

The removal of the Boc protecting group is a critical step to free the N-terminal amine for subsequent coupling.

-

Reagents: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[6][7]

-

Procedure:

-

The resin-bound peptide is swelled in DCM.

-

The deprotection solution (50% TFA in DCM) is added to the resin.

-

The reaction is allowed to proceed for approximately 30 minutes at room temperature.

-

The resin is then washed thoroughly with DCM to remove the cleaved Boc groups and excess TFA.[7]

-

A neutralization step, typically with a base like N,N-Diisopropylethylamine (DIEA) in DCM, is performed to neutralize the protonated amine.

-

Peptide Coupling

Following deprotection, the next Boc-protected amino acid, such as this compound, is coupled to the growing peptide chain.

-

Reagents:

-

Procedure:

-

The Boc-protected amino acid is dissolved in the solvent.

-

The coupling agent and additive are added to the amino acid solution to form the activated species.

-

This solution is then added to the deprotected and neutralized resin-bound peptide.

-

The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.

-

After the reaction, the resin is washed to remove excess reagents and byproducts.

-

Cleavage of the Peptide from the Resin

Once the peptide synthesis is complete, the final peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

-

Reagent: Strong acids such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[6]

-

Procedure:

-

The peptide-resin is dried.

-

The cleavage reagent (e.g., HF) is added in a specialized apparatus. Scavengers are often included to protect sensitive amino acid residues.

-

The reaction proceeds for a specified time, typically at 0°C.

-

The cleavage reagent is removed, and the crude peptide is precipitated, washed, and then purified, often by High-Performance Liquid Chromatography (HPLC).

-

The logical relationship for the selective deprotection and coupling, which is central to SPPS, can be visualized as follows:

Conclusion

This compound is a highly useful synthetic intermediate, particularly for the introduction of a functionalizable iodinated alanine derivative into peptides. Its utility is centered around the principles of Boc-based solid-phase peptide synthesis, where the Boc group allows for controlled, stepwise elongation of a peptide chain, and the iodo-group offers a site for further chemical modification. The protocols described herein provide a general framework for the application of this and similar compounds in the synthesis of complex peptides for research and drug development.

References

- 1. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 10903591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 5051066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 170848-34-7, Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate, Boc-3-iodo-D-Ala-OMe - chemBlink [chemblink.com]

- 4. peptide.com [peptide.com]

- 5. lifetein.com [lifetein.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester, a valuable building block in the creation of non-natural amino acids for drug development and peptide synthesis.[1][2] The methodologies presented are based on established and reliable protocols, ensuring reproducibility and high-quality outcomes.

Synthetic Strategy

The most common and efficient route for the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester involves a two-step process commencing from the readily available N-(tert-butoxycarbonyl)-L-serine methyl ester.[1][3] The core of this strategy is the conversion of the hydroxyl group of the serine derivative into a good leaving group, followed by a nucleophilic substitution with an iodide salt.[1]

The overall transformation consists of:

-

Sulfonylation: Activation of the primary alcohol of N-Boc-L-serine methyl ester via tosylation to form N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.[3]

-

Iodination: Subsequent displacement of the tosylate group with iodide to yield the target compound, N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester.[1][3]

This approach is advantageous as it proceeds with retention of the stereochemical integrity at the alpha-carbon, which is crucial for applications in the synthesis of enantiomerically pure bioactive molecules.[1]

Chemical Reaction Pathway

Caption: Figure 1: Synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester.

Synthesis of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

This procedure outlines the tosylation of N-Boc-L-serine methyl ester.

Materials:

-

N-(tert-butoxycarbonyl)-L-serine methyl ester

-

Dichloromethane (CH2Cl2)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine hydrochloride (Me3NHCl)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N)

-

2M Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol) and 200 mL of CH2Cl2.[3]

-

The solution is cooled to 0°C in an ice bath.[3]

-

To the cooled solution, 4-dimethylaminopyridine (0.700 g, 6.0 mmol), triethylamine hydrochloride (1.1 g, 12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (22.7 g, 119 mmol) are added.[3]

-

A solution of triethylamine (17 mL, 119 mmol) in 50 mL of CH2Cl2 is added dropwise over 40 minutes at 0°C.[3]

-

The resulting mixture is stirred at 0°C for 2 hours.[3]

-

The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.[3]

-

The aqueous layer is extracted with 100 mL of CH2Cl2.[3]

-

The combined organic layers are washed with two 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation.[3]

-

The crude product is recrystallized to yield the pure N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.[3]

Synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester

This procedure details the conversion of the tosylated intermediate to the final iodo-alanine derivative.

Materials:

-

N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

-

Acetone

-

Sodium iodide (NaI)

-

Petroleum ether

Procedure:

-

A 250-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol) and 160 mL of acetone.[3]

-

The solution is stirred at room temperature, and sodium iodide (13.4 g, 89.0 mmol) is added in one portion.[3]

-

The reaction progress can be monitored by TLC.[3]

-

After the reaction is complete, the solvent is removed by rotary evaporation.

-

The residue is partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The solid is dissolved in hot petroleum ether (40°C), cooled to room temperature, and then to 0°C.[3]

-

Once a precipitate forms, the mixture is cooled to -20°C for 1 hour.[3]

-

The white solid is collected by filtration and washed with cold petroleum ether to yield N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester.[3]

Experimental Workflow

Caption: Figure 2: A step-by-step workflow for the synthesis.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester and its intermediate.

Table 1: Reactant and Product Quantities

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| N-(tert-butoxycarbonyl)-L-serine methyl ester | 219.24[4][5] | 26.1 | 119 | 1.0 |

| p-Toluenesulfonyl chloride | 190.65 | 22.7 | 119 | 1.0 |

| Triethylamine | 101.19 | 12.04 | 119 | 1.0 |

| 4-Dimethylaminopyridine | 122.17 | 0.700 | 6.0 | 0.05 |

| Triethylamine hydrochloride | 137.65 | 1.1 | 12 | 0.1 |

| N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | 373.43 | 27.8 | 74.0 | 1.0 |

| Sodium iodide | 149.89 | 13.4 | 89.0 | 1.2 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Solvent | Temperature | Time | Yield (%) |

| 1 | Tosylation of N-Boc-L-serine methyl ester | CH2Cl2 | 0 °C | 2 h | 64-69[3] |

| 2 | Iodination of N-Boc-O-tosyl-L-serine methyl ester | Acetone | Room Temp. | - | 80-82[3] |

Table 3: Physicochemical Properties

| Compound | Property | Value |

| N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | Melting Point | 74-76 °C[3] |

| Optical Rotation ([α]D) | +3.0 (c 2.0, methanol)[3] | |

| N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester | Melting Point | 50-52 °C |

| Optical Rotation ([α]D) | -4° (c = 2 in methanol) | |

| Molecular Formula | C9H16INO4 | |

| Molecular Weight | 329.13 g/mol |

Conclusion

The synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester is a well-established and efficient process that provides a key intermediate for advanced organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, allows for the introduction of a wide variety of substituents at the β-position of the alanine backbone.[1] This versatility makes it an indispensable tool for the development of novel amino acid derivatives with tailored properties for applications in drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important compound.

References

- 1. N-Boc-3-Iodo-L-alanine benzyl ester | 108957-20-6 | Benchchem [benchchem.com]

- 2. Buy N-Fmoc-3-iodo-L-alanine tert-butyl ester | 282734-33-2 [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. GSRS [precision.fda.gov]

- 5. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

Boc-beta-iodo-Ala-OMe physical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and primary applications of N-α-Boc-β-iodo-L-alanine methyl ester (Boc-β-iodo-Ala-OMe), a key building block in synthetic organic chemistry and drug discovery.

Core Physical and Chemical Characteristics

Boc-β-iodo-Ala-OMe is a hydrophobic, crystalline solid that serves as a valuable intermediate in the synthesis of peptides and non-natural amino acids.[1][2][3] Its stability and reactivity are enhanced by the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.[1]

Structural and General Data

| Property | Value | Reference(s) |

| CAS Number | 93267-04-0 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₉H₁₆INO₄ | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Weight | 329.13 g/mol | [2][3][4][5][6][7][8][9][10][11][12] |

| Appearance | White to light yellow crystals/powder | [1][2] |

| Solubility | Soluble in water and 1% acetic acid. Soluble in methanol. | [10][12] |

| Storage | 0 - 8 °C, protect from light | [1][2][3][4][9][10] |

Physicochemical Properties

| Property | Value | Conditions | Reference(s) |

| Melting Point | 45 - 55 °C | [1][4][10] | |

| 50 - 52 °C | (lit.) | [6][10] | |

| Optical Rotation | [α]D20 = -4 ± 1º | c=2 in Methanol | [1] |

| [α]D22 = -4º | c=2 in Methanol | [6][9] | |

| Purity | ≥ 98% (HPLC) | [1][2] | |

| 99% | [6][9] |

Synthesis Protocol

The synthesis of Boc-β-iodo-Ala-OMe is typically achieved from N-Boc-L-serine methyl ester. The following is a general two-step protocol.

Step 1: Tosylation of N-Boc-L-serine methyl ester

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester in dichloromethane (CH₂Cl₂).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add 4-dimethylaminopyridine (DMAP), trimethylamine hydrochloride (Me₃NHCl), and freshly recrystallized p-toluenesulfonyl chloride (TsCl).

-

Base Addition: Slowly add a solution of triethylamine (Et₃N) in CH₂Cl₂ dropwise to the reaction mixture at 0 °C over approximately 40 minutes.

-

Reaction Progression: Stir the resulting slurry at 0 °C for 2 hours.

-

Workup: Pour the reaction mixture into a mixture of ice, water, and 2M HCl. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate via rotary evaporation to yield the crude N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.

-

Purification: The crude product can be purified by crystallization.

Step 2: Iodination to Yield Boc-β-iodo-Ala-OMe

-

Reaction Setup: In a round-bottomed flask, dissolve the N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester from the previous step in acetone.

-

Nucleophilic Substitution: Add sodium iodide (NaI) to the solution in one portion and stir at room temperature.

-

Reaction Progression: Monitor the reaction until completion.

-

Workup and Purification: A detailed workup and purification procedure for a similar synthesis involves filtration, concentration to remove the solvent, addition of methyl tert-butyl ether to precipitate triphenylphosphine oxide (if applicable from a different synthetic route), and final purification of the residue by flash column chromatography on silica gel to afford the pure product.[10]

Characterization Data

While detailed experimental parameters for the characterization of Boc-β-iodo-Ala-OMe are not extensively published, typical analytical methods would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the D-enantiomer (Boc-3-iodo-D-Ala-OMe) is available and was recorded in CDCl₃.[13] This provides a reference for the expected proton chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H bond of the carbamate, the C=O stretching of the ester and carbamate groups, and C-O bonds.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Applications in Synthesis

Boc-β-iodo-Ala-OMe is not known to be directly involved in biological signaling pathways. Its primary utility lies in its role as a versatile synthetic intermediate, particularly in peptide synthesis and the generation of non-natural amino acids.[1][4][6][9]

Synthesis of Non-Natural Amino Acids via Negishi Coupling

A key application of Boc-β-iodo-Ala-OMe is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.[11] In this reaction, the iodoalanine derivative is first converted to an organozinc reagent, which then couples with various electrophiles.

The following diagram illustrates the general workflow for the synthesis of a non-natural amino acid using Boc-β-iodo-Ala-OMe in a Negishi coupling reaction.

Caption: Workflow for Negishi Coupling using Boc-β-iodo-Ala-OMe.

This methodology allows for the introduction of a wide variety of functional groups at the β-position of the alanine scaffold, making it a powerful tool for creating novel amino acid building blocks for drug discovery and development. For instance, it has been utilized in the synthesis of N-Boc-2′,6′-dimethyl-L-tyrosine, a component of synthetic opioid ligands.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Beta-iodo-Ala-Ome | 93267-04-0 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 93267-04-0 | Boc-β-iodo-Ala-OMe | C-protective Amino Acid | Ambeed.com [ambeed.com]

- 6. BOC-3-iodo-alanine methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. scbt.com [scbt.com]

- 8. achemtek.com [achemtek.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. BOC-3-IODO-D-ALANINE METHYL ESTER | 170848-34-7 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Stereochemistry of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and applications of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate. This chiral building block is of significant interest in medicinal chemistry and drug development, primarily serving as a key intermediate for the synthesis of non-natural amino acids and the introduction of iodine for radiolabeling or as a handle for cross-coupling reactions. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key synthetic and application-oriented workflows.

Introduction

Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is a protected, iodinated derivative of the amino acid alanine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allows for selective chemical transformations. The key features of this molecule are the iodine atom at the β-position and the defined (S)-stereochemistry at the α-carbon. This specific stereoisomer is crucial for the synthesis of enantiomerically pure pharmaceuticals. The iodine atom serves as a versatile functional group, enabling its use in various synthetic transformations, most notably in the preparation of radiolabeled compounds for diagnostic and therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆INO₄ | PubChem[1] |

| Molecular Weight | 329.13 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Storage Temperature | 4°C, protect from light | Sigma-Aldrich[2] |

| Purity | ≥97% | Sigma-Aldrich[2] |

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate |

Stereochemistry

The stereochemistry of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is defined by the chiral center at the α-carbon (C2). The "(S)" designation indicates the spatial arrangement of the substituents around this carbon atom according to the Cahn-Ingold-Prelog priority rules. Maintaining this stereochemical integrity is paramount during its synthesis and subsequent reactions to ensure the desired biological activity of the final target molecule. The enantiomeric purity of this compound is typically assessed using chiral High-Performance Liquid Chromatography (HPLC).

Synthesis

The most common and well-documented method for the synthesis of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is from the readily available and optically pure starting material, N-(tert-butoxycarbonyl)-L-serine methyl ester. The synthesis involves a two-step process: tosylation of the hydroxyl group followed by nucleophilic substitution with iodide.

Experimental Protocol: Synthesis from N-(tert-butoxycarbonyl)-L-serine methyl ester

This protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

-

In a round-bottomed flask, dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-dimethylaminopyridine (DMAP), trimethylamine hydrochloride, and freshly recrystallized p-toluenesulfonyl chloride (TsCl).

-

Add triethylamine (Et₃N) in CH₂Cl₂ dropwise to the reaction mixture at 0 °C over 40 minutes.

-

Stir the resulting slurry at 0 °C for 2 hours.

-

Work up the reaction by pouring it into a mixture of ice, water, and 2M HCl. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate by rotary evaporation.

-

Purify the crude product by recrystallization from diethyl ether and petroleum ether.

Step 2: Synthesis of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate

-

Dissolve the N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester in acetone in a round-bottomed flask.

-

Add sodium iodide (NaI) in one portion and stir the reaction mixture in the dark at room temperature for 3-4 days. Additional NaI may be added to drive the reaction to completion.

-

After the reaction is complete, concentrate the mixture by rotary evaporation.

-

Partition the residue between diethyl ether and water. Wash the organic layer with sodium thiosulfate solution and brine, then dry over magnesium sulfate.

-

Concentrate the organic layer and purify the product by recrystallization from hot petroleum ether to yield the final product as white to pale yellow crystals.

Synthetic Yield

The following table summarizes the reported yield for the synthesis of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate.

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | NaI | Acetone | 80-82 | Organic Syntheses |

Spectroscopic Data

The structural confirmation of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is achieved through various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Data not explicitly found in search results. Typical shifts would be expected in the regions of: δ 1.4 (s, 9H, Boc), 3.5-3.7 (m, 2H, CH₂I), 3.7-3.8 (s, 3H, OCH₃), 4.3-4.5 (m, 1H, α-CH), 5.0-5.2 (d, 1H, NH). |

| ¹³C NMR | Data not explicitly found in search results. Typical shifts would be expected in the regions of: δ 28 (Boc CH₃), 52 (OCH₃), 55 (α-CH), 80 (Boc C), 155 (C=O, Boc), 170 (C=O, ester). |

| IR (cm⁻¹) | Data not explicitly found in search results. Characteristic peaks would be expected around: 3350 (N-H stretch), 2980 (C-H stretch), 1740 (C=O stretch, ester), 1710 (C=O stretch, carbamate), 1160 (C-O stretch). |

| Mass Spec (m/z) | Data not explicitly found in search results. The expected molecular ion peak [M+Na]⁺ would be approximately 352.00. |

Note: The spectroscopic data provided are estimations based on the known structure and typical values for similar compounds. For definitive assignments, experimental data should be consulted.

Applications in Drug Development

Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is a valuable building block in drug discovery and development, primarily due to the versatility of the iodine substituent.

Synthesis of Unnatural Amino Acids

The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents at the β-position. This enables the synthesis of a diverse library of unnatural amino acids, which can be incorporated into peptides or used as standalone pharmacophores to modulate biological activity, improve pharmacokinetic properties, or enhance metabolic stability.

Precursor for Radiolabeled Peptides in PET Imaging

A significant application of this compound is in the synthesis of radiolabeled peptides for Positron Emission Tomography (PET) imaging. The stable iodine atom can be replaced with a positron-emitting iodine isotope, such as ¹²⁴I (t₁/₂ = 4.2 days), through an iodine-for-iodine exchange reaction. These radiolabeled peptides can then be used as tracers to visualize and quantify biological processes in vivo, aiding in disease diagnosis, staging, and monitoring treatment response.

The following diagram illustrates the general workflow for the synthesis of a radiolabeled peptide for PET imaging, starting from Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate.

Conclusion

Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is a stereochemically defined and synthetically versatile building block with significant applications in modern drug discovery. Its straightforward synthesis from L-serine derivatives and the reactivity of the iodo group make it an invaluable tool for medicinal chemists. The ability to introduce diverse functionalities via cross-coupling reactions and its use as a precursor for radiolabeled compounds highlight its importance in the development of novel therapeutics and diagnostic agents. This guide provides a foundational understanding for researchers and professionals working with this key intermediate.

References

A Technical Guide to the Underlying Mechanisms of Iodinated Amino Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the core mechanisms governing the function of iodinated amino acid derivatives. It delineates the profound biological roles of endogenous derivatives, namely the thyroid hormones, by detailing their synthesis, transport, and dual-mode signaling pathways (genomic and non-genomic). It further explores the physicochemical principles behind exogenous derivatives, specifically iodinated radiocontrast agents used in modern medical imaging. The guide includes detailed experimental protocols for the radioiodination of peptides and their subsequent analysis by HPLC, presents key quantitative data in tabular format for comparative analysis, and utilizes Graphviz diagrams to visually articulate complex biological pathways and experimental workflows, serving as a comprehensive resource for professionals in the field.

Endogenous Derivatives: The Thyroid Hormones

Iodinated amino acids are fundamental to vertebrate physiology, primarily in the form of the thyroid hormones: triiodothyronine (T3) and thyroxine (T4).[1] These molecules are tyrosine-based hormones responsible for regulating metabolism, growth, and development.[2] Their synthesis and action involve a series of highly regulated and complex biochemical processes.

Biosynthesis and Secretion

The synthesis of thyroid hormones occurs within the follicular cells of the thyroid gland and is a multi-step process.[3] The primary raw materials are iodide, actively transported from the blood into the follicular cells via a sodium-iodide symporter (NIS), and tyrosine residues provided by the large glycoprotein, thyroglobulin.[4]

The key steps are as follows:

-

Iodide Trapping: Iodide ions (I-) are actively transported from the bloodstream into the thyroid follicular cells.[5]

-

Oxidation and Iodination: Once inside the cell, iodide is transported into the follicular lumen (colloid) and oxidized to reactive iodine by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide.[3][6] TPO then catalyzes the covalent binding of this iodine to the phenol ring of tyrosine residues on thyroglobulin, a process known as organification.[4] This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling: TPO further catalyzes the coupling of these iodinated tyrosine precursors. The coupling of one DIT with one MIT forms T3, while the coupling of two DIT molecules forms T4.[7] These hormones remain part of the thyroglobulin protein and are stored in the colloid.[5]

-

Secretion: Upon stimulation by thyroid-stimulating hormone (TSH), the follicular cells endocytose the iodinated thyroglobulin from the colloid.[4] Lysosomal proteases then digest the thyroglobulin, releasing free T3, T4, MIT, and DIT into the cytoplasm. T3 and T4 are then secreted into the bloodstream, while MIT and DIT are deiodinated to recycle the iodide.[5][8]

Core Mechanism 1: Genomic Signaling

The primary mechanism of thyroid hormone action is genomic, mediated by nuclear thyroid hormone receptors (TRs), which belong to the superfamily of ligand-dependent transcription factors.[9] T4 is largely considered a prohormone, as T3 is three to five times more active and is the major ligand for TRs.[1] Much of the circulating T3 is produced from T4 in peripheral tissues by deiodinase enzymes.[2]

The genomic signaling cascade proceeds as follows:

-

Cellular Entry & Conversion: Free T3 and T4 enter target cells via transporters. Inside the cell, T4 is converted to the more active T3.

-

Nuclear Translocation & Receptor Binding: T3 enters the nucleus and binds to its specific nuclear receptor (TRα or TRβ). TRs typically form a heterodimer with the retinoid X receptor (RXR).

-

Transcriptional Regulation: In the absence of T3, the TR-RXR heterodimer is bound to specific DNA sequences called Thyroid Hormone Response Elements (TREs) on target genes, and it recruits co-repressor proteins to inhibit gene transcription.[10] The binding of T3 induces a conformational change in the TR, causing the dissociation of co-repressors and the recruitment of co-activator proteins.[10] This complex then initiates the transcription of target genes, leading to the synthesis of new proteins that carry out the metabolic and developmental effects of the hormone.

Core Mechanism 2: Non-Genomic Signaling

In addition to the classical genomic pathway, thyroid hormones can elicit rapid, non-genomic effects that are not dependent on gene transcription.[9] These actions are often initiated at the plasma membrane or within the cytoplasm.

-

Plasma Membrane-Initiated Action: A key site for non-genomic action is the plasma membrane integrin αvβ3.[10] T4, and to a lesser extent T3, can bind to a receptor site on this integrin, activating signaling cascades like the mitogen-activated protein kinase (MAPK/ERK1/2) pathway.[11][12] This can lead to rapid cellular responses, including angiogenesis and cell proliferation.

-

Cytoplasmic Action: In the cytoplasm, T3 can interact with and activate phosphatidylinositol-3-kinase (PI3K), leading to the activation of downstream effectors like Akt (Protein Kinase B) and endothelial nitric oxide synthase (eNOS).[11][12]

Exogenous Derivatives: Iodinated Radiocontrast Media

Exogenous iodinated amino acid derivatives are widely used in medicine as radiocontrast agents for X-ray-based imaging modalities like computed tomography (CT).[13] Unlike thyroid hormones, their mechanism is not biological but physicochemical.

Physicochemical Mechanism of Action

The functionality of iodinated contrast media relies on the high atomic number (Z=53) of iodine.[13][14] When X-rays pass through the body, they are attenuated (absorbed or scattered) to different degrees by different tissues. Tissues with higher effective atomic numbers cause greater attenuation. Iodine's high atomic number makes it significantly more X-ray opaque than the surrounding soft tissues.[15]

When an iodinated contrast agent is administered intravenously, it circulates in the bloodstream, opacifying blood vessels and enhancing the contrast of highly vascularized tissues and organs.[15] This differential X-ray absorption creates the contrast seen on a CT scan, allowing for clear visualization of anatomical structures and abnormalities.

Pharmacokinetics

Most modern iodinated contrast agents are water-soluble compounds that are distributed within the extracellular fluid compartment.[15] They exhibit low plasma protein binding and are not metabolized. Elimination occurs almost exclusively via glomerular filtration by the kidneys, with a typical plasma half-life of 1-2 hours in patients with normal renal function.[15][16]

Key Experimental Protocols

Protocol: Radioiodination of a Tyrosine-Containing Peptide

This protocol describes a common direct iodination method using an oxidizing agent to label tyrosine residues with radioactive iodine (e.g., ¹²⁵I).[17][18]

Materials:

-

Peptide containing at least one tyrosine residue.

-

Sodium Iodide (Na¹²⁵I).

-

Oxidizing Agent: Chloramine-T or IODO-GEN® coated tubes.

-

Quenching Solution: Sodium metabisulfite.

-

Phosphate Buffer (pH 7.0-7.5).

-

Purification system (e.g., HPLC or gel filtration column).

Methodology:

-

Preparation: Dissolve the peptide in phosphate buffer to a known concentration (e.g., 1 mg/mL).

-

Reaction Setup: In a reaction vial (e.g., an IODO-GEN® coated tube), add the peptide solution.

-

Initiation: Add Na¹²⁵I solution to the vial. The oxidizing agent on the tube wall (or added Chloramine-T) converts the iodide (I⁻) to its reactive electrophilic form (I⁺).[18] This species then attacks the electron-rich phenol ring of a tyrosine residue, typically at the ortho position to the hydroxyl group.[19]

-

Incubation: Allow the reaction to proceed for 5-15 minutes at room temperature with gentle agitation.

-

Quenching: Stop the reaction by adding a quenching solution, such as sodium metabisulfite. This reduces any remaining unreacted oxidized iodine back to non-reactive iodide.

-

Purification: Separate the radiolabeled peptide from unreacted free radioiodide and other reactants. This is commonly achieved using a gel filtration column (e.g., Sephadex G-25) or by reverse-phase HPLC. The labeled peptide will elute first from a gel filtration column.[20]

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation, identification, and quantification of iodinated amino acids.[21] The protocol often involves pre-column derivatization to make the amino acids detectable by UV or fluorescence detectors.[22][23]

Methodology:

-

Sample Preparation: For biological samples, proteins are typically precipitated and removed. The sample may then be hydrolyzed (e.g., using barium hydroxide) to release free iodoamino acids.[21]

-

Derivatization (Optional but common): Amino acids are reacted with a derivatizing agent like o-phthalaldehyde (OPA) to form highly fluorescent products, enhancing detection sensitivity.[22][24]

-

Injection: A precise volume of the prepared sample is injected into the HPLC system.

-

Separation: The sample is passed through a column (e.g., a C18 reversed-phase column) under high pressure. A mobile phase gradient (e.g., a mixture of acetonitrile and an aqueous buffer like formic acid) is used to elute the compounds.[21] Different iodoamino acids will travel through the column at different rates based on their polarity, allowing for their separation.

-

Detection: As the separated compounds elute from the column, they pass through a detector (e.g., a UV detector at 280 nm or a fluorescence detector).[21]

-

Quantification: The detector response (peak area) is proportional to the concentration of each analyte. By comparing the peak areas to those of known standards, the concentration of each iodoamino acid in the sample can be determined.

Quantitative Data Summary

Quantitative data is essential for comparing the properties and activities of different iodinated derivatives.

Table 1: Properties of Key Iodinated Amino Acid Derivatives

| Compound | Type | Molecular Weight ( g/mol ) | Biological Half-Life | Receptor Binding Affinity (Ki, Human TRβ) |

|---|---|---|---|---|

| Triiodothyronine (T3) | Endogenous Hormone | 650.98 | ~1 day | ~0.49 nM[25] |

| Thyroxine (T4) | Endogenous Hormone | 776.87 | ~7 days[1] | ~6.8 nM[25] |

| Iodinated Contrast Agent | Exogenous Agent | Varies (e.g., ~1550 for Iodixanol) | ~1-2 hours[15] | Not Applicable |

Table 2: Example Protocol Parameters for HPLC Analysis of Iodoamino Acids[21]

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 5% B, increase linearly to 50% B over 35 minutes |

| Flow Rate | 0.2 mL/min |

| Detection | UV Absorbance at 280 nm |

| Hydrolysis Method | Saturated barium hydroxide solution, 16 h at 110°C |

Conclusion

The mechanisms of iodinated amino acid derivatives are dichotomous, defined by their endogenous or exogenous nature. Endogenous thyroid hormones operate through sophisticated genomic and non-genomic signaling pathways to exert profound control over systemic metabolism and development. In contrast, exogenous iodinated contrast agents function via a direct physicochemical mechanism, utilizing the high atomic number of iodine to attenuate X-rays for diagnostic imaging. Understanding these distinct mechanisms, supported by robust experimental protocols and quantitative analysis, is critical for researchers and clinicians working in endocrinology, drug development, and medical diagnostics. Continued exploration in this field promises to further elucidate the intricate roles of these vital compounds and enhance their therapeutic and diagnostic applications.

References

- 1. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 2. Genomic and Nongenomic Actions of Thyroid Hormones | Oncohema Key [oncohemakey.com]

- 3. cusabio.com [cusabio.com]

- 4. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]

- 5. biochemistryclub.com [biochemistryclub.com]

- 6. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Amino Acid Derivatives – biochemistry [uw.pressbooks.pub]

- 8. Thyroid - Wikipedia [en.wikipedia.org]

- 9. Thyroid Hormone Action by Genomic and Nongenomic Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. radiopaedia.org [radiopaedia.org]

- 14. Notion [capsulerad.com]

- 15. urology-textbook.com [urology-textbook.com]

- 16. radiology.wisc.edu [radiology.wisc.edu]

- 17. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. akjournals.com [akjournals.com]

- 22. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. myfoodresearch.com [myfoodresearch.com]

- 24. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 25. researchgate.net [researchgate.net]

Core Physicochemical and Identification Properties

An In-depth Technical Guide to the Core Features of Boc-Protected Alanine Derivatives

For researchers, scientists, and drug development professionals, N-tert-butoxycarbonyl (Boc) protected alanine derivatives are indispensable tools in the precise construction of peptides and other complex organic molecules. The Boc protecting group provides a robust yet easily cleavable shield for the amino functionality of alanine, facilitating controlled, sequential bond formation. This technical guide delves into the core features of Boc-alanine derivatives, presenting key physicochemical data, detailed experimental protocols, and visualizations of critical chemical processes.

Boc-L-alanine is a white to off-white crystalline powder that serves as a fundamental building block in peptide synthesis.[1] The introduction of the tert-butoxycarbonyl (Boc) group enhances the stability and modifies the reactivity of the alanine molecule, making it a cornerstone of modern synthetic chemistry.[1][2] Its counterpart, Boc-D-alanine, is also widely used, particularly in the design of peptides with improved stability against enzymatic degradation.[3]

Table 1: Identification and Structural Properties of Boc-Alanine Derivatives

| Property | Boc-L-Alanine | Boc-D-Alanine | Source(s) |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | [1][4][5] |

| Synonyms | N-tert-Butoxycarbonyl-L-alanine, Boc-Ala-OH | N-tert-Butoxycarbonyl-D-alanine, Boc-D-Ala-OH | [1][5] |

| CAS Number | 15761-38-3 | 7764-95-6 | [1][3] |

| Molecular Formula | C₈H₁₅NO₄ | C₈H₁₅NO₄ | [1][3] |

| Molecular Weight | 189.21 g/mol | 189.21 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | White powder | [1][3] |

| InChI Key | QVHJQCGUWFKTSE-YFKPBYRVSA-N | QVHJQCGUWFKTSE-SCSAIBSYSA-N | [1] |

| SMILES | C--INVALID-LINK--NC(=O)OC(C)(C)C | C--INVALID-LINK--NC(=O)OC(C)(C)C | [1] |

Table 2: Physicochemical Data for Boc-L-Alanine

| Property | Value | Source(s) |

| Melting Point | 95-98°C | [6] |

| Solubility | Moderate in water; slightly soluble in ethanol, methanol, and acetone. | [6] |

Synthesis of Boc-L-Alanine

The standard procedure for synthesizing Boc-L-Ala-OH involves the reaction of the free amino acid L-alanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][6]

Experimental Protocol: Synthesis of Boc-L-Alanine

This protocol is based on standard procedures for the N-protection of amino acids.[7][8]

-

Dissolution: Suspend L-alanine (1.0 equivalent) in a mixture of water and a suitable organic solvent like tetrahydrofuran (THF) or dioxane.[7][8]

-

Basification: Cool the suspension to 0°C in an ice bath and add a base such as sodium hydroxide (1.5 equivalents) or sodium bicarbonate to raise the pH.[7][8]

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.3 equivalents) to the stirred solution.[7][8]

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 3.5 to 18 hours).[7][9] Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove the organic solvent.[9]

-

Extract the aqueous solution with a non-polar solvent like petroleum ether or ethyl acetate to remove unreacted (Boc)₂O and byproducts.[8][9]

-

Cool the remaining aqueous layer in an ice bath and carefully acidify it to a pH of approximately 1-3 using a suitable acid like 4M HCl or solid citric acid.[8][9]

-

Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate.[8][9]

-

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, Boc-L-Ala-OH, which may crystallize upon concentration.[8][9]

Boc Group Deprotection

A key feature of the Boc group is its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[10] The deprotection proceeds via an E1 elimination mechanism, generating the free amine, carbon dioxide, and isobutylene.[10]

The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[10] The choice of method depends on the sensitivity of other functional groups in the molecule and the desired salt form of the resulting amine.[10]

Table 3: Comparison of Common Boc Deprotection Protocols for L-Alanine

| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Source(s) |

| A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 2 h | >95 | >98 | [10] |

| B | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp. | 0.5 - 2 h | >95 | >98 | [10] |

Experimental Protocols: Boc Deprotection

Method A: Trifluoroacetic Acid (TFA) Mediated Deprotection [10]

-

Dissolution: Dissolve Boc-L-alanine in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1-0.5 M.

-

Reagent Addition: Add trifluoroacetic acid (TFA), typically in a 20-50% solution in DCM.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor progress by TLC or LC-MS.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with toluene two to three times. The resulting residue is the L-alanine trifluoroacetate salt. For further purification, the salt can be precipitated by adding cold diethyl ether.

Method B: Hydrogen Chloride (HCl) Mediated Deprotection [10]

-

Reagent Addition: To the Boc-L-alanine substrate, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 mL per gram of substrate).

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is L-alanine hydrochloride. Cold diethyl ether can be added to precipitate the product fully.

For substrates containing other acid-sensitive groups, such as benzyl esters, milder deprotection methods may be required to ensure selective removal of the Boc group.[11]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids are central to the Boc strategy of solid-phase peptide synthesis (SPPS), one of the foundational methods in the field.[12][13] In this strategy, the Boc group provides temporary protection of the N-terminus, which is removed with a moderately strong acid like TFA before each coupling cycle.[12]

Experimental Protocol: Single Coupling Cycle in Boc-SPPS

This protocol outlines the manual steps to add a Boc-L-alanine residue to a growing peptide chain on a solid support (e.g., Merrifield resin).[12]

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid and prepare for coupling.

-

Neutralization: Neutralize the protonated N-terminus by washing the resin with a solution of a hindered base, such as 5-10% diisopropylethylamine (DIEA) in DMF.

-

Coupling:

-

In a separate vessel, pre-activate Boc-L-alanine (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).

-

Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

The Boc strategy is particularly advantageous for synthesizing hydrophobic peptides or those containing certain sensitive moieties.[14][15][] While the final cleavage from the resin often requires hazardous hydrofluoric acid (HF), the aggressive deprotection conditions throughout the synthesis can help disrupt peptide aggregation.[12][]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BOC-D-Alanine - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. benchchem.com [benchchem.com]

- 8. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 9. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

N-Boc-3-iodo-L-alanine Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Boc-3-iodo-L-alanine methyl ester is a synthetically versatile building block of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery.[1][2] This iodinated derivative of L-alanine, protected at the amine terminus with a tert-butyloxycarbonyl (Boc) group and esterified at the carboxyl terminus, serves as a key precursor for the synthesis of a wide array of non-natural α-amino acids.[3][4] Its utility primarily stems from the presence of the iodo group, which allows for the introduction of diverse chemical moieties at the β-position through various cross-coupling reactions.[3][5] This guide provides an in-depth overview of the synthesis, properties, and applications of N-Boc-3-iodo-L-alanine methyl ester, complete with experimental protocols and technical data.

Chemical and Physical Properties

N-Boc-3-iodo-L-alanine methyl ester is a white to light yellow crystalline solid.[6] It is soluble in water and 1% acetic acid.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 93267-04-0 | [6] |

| Molecular Formula | C9H16INO4 | [6][7] |

| Molecular Weight | 329.13 g/mol | [7] |

| Appearance | White to yellow solid | [6] |

| Melting Point | 49-53 °C | [6][8] |

| Optical Rotation | [α]D20 -3.0° to -5.0° (c=2 in methanol) | [6][8] |

| Purity (HPLC) | ≥96.0% | [6] |

| Solubility | Soluble in water and 1% acetic acid | [2] |

Synthesis

The most common and well-documented synthesis of N-Boc-3-iodo-L-alanine methyl ester begins with the readily available N-Boc-L-serine methyl ester.[3] The synthetic pathway involves a two-step process: tosylation of the hydroxyl group followed by a Finkelstein reaction to replace the tosyl group with iodine.

Experimental Protocol: Synthesis of N-Boc-3-iodo-L-alanine methyl ester

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester [3]

-

To a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 eq) in dichloromethane (CH2Cl2), add 4-dimethylaminopyridine (DMAP) (0.05 eq) and triethylamine (Et3N) (1.5 eq) at 0 °C.

-

To this stirred solution, add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester [3]

-

Dissolve N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (1.0 eq) in acetone.

-

Add sodium iodide (NaI) (1.5 eq) to the solution and stir the mixture at room temperature.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Stir the reaction for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the acetone under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash with saturated sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-Boc-3-iodo-L-alanine methyl ester.

Caption: Synthetic route to N-Boc-3-iodo-L-alanine methyl ester.

Applications in Organic Synthesis and Drug Development

N-Boc-3-iodo-L-alanine methyl ester is a valuable intermediate for the synthesis of unnatural amino acids, which are crucial components in the development of novel therapeutics, including peptide-based drugs and enzyme inhibitors.[1][9][10] The carbon-iodine bond provides a reactive handle for various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

A primary application of this reagent is in palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings.[3][5][11] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the alanine scaffold, allowing for the introduction of a wide range of substituents with retention of stereochemistry.[5]

Experimental Protocol: General Procedure for Negishi Coupling [9]

-

Activate zinc dust by stirring with a catalytic amount of iodine in an inert, dry solvent (e.g., DMF or THF) under an inert atmosphere (e.g., Argon).

-

Add a solution of N-Boc-3-iodo-L-alanine methyl ester (1.0 eq) in the same solvent to the activated zinc suspension at 0 °C.

-

Stir the mixture for 30-60 minutes at 0 °C to form the organozinc reagent.

-

In a separate flask, add the aryl or vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(PPh3)4, 0.02-0.05 eq), and a phosphine ligand (e.g., P(o-tolyl)3, 0.08-0.2 eq).

-

Transfer the freshly prepared organozinc reagent to the flask containing the coupling partners and catalyst via cannula.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired β-substituted alanine derivative.

Caption: Workflow for Negishi cross-coupling reactions.

Use in Peptide Synthesis

N-Boc-3-iodo-L-alanine methyl ester can be incorporated into peptide synthesis workflows to introduce unique functionalities.[1][12] The Boc protecting group is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for subsequent coupling with other amino acids.[10] The methyl ester can be hydrolyzed to the free carboxylic acid for solution-phase peptide coupling or the compound can be used in solid-phase peptide synthesis (SPPS).[8]

Spectroscopic Data

The structural integrity of N-Boc-3-iodo-L-alanine methyl ester is confirmed by various spectroscopic techniques. Representative data is provided below.

| Spectroscopic Data | Values | Reference |

| ¹H NMR (CDCl₃, 500 MHz) δ | 1.42 (s, 9H), 3.10 (dd, J = 13.7, 6.4 Hz, 1H), 3.20 (dd, J = 13.7, 5.8 Hz, 1H), 3.72 (s, 3H), 4.61-4.63 (m, 1H), 5.00 (d, J = 7.9 Hz, 1H) | [3] |

| ¹³C NMR (CDCl₃, 125 MHz) δ | 29.0 (3C), 39.1, 52.8, 53.1, 54.9, 80.8, 129.6, 130.1 (2C), 130.5 (2C), 142.2, 155.7, 167.6, 172.7 | [3] |

| Infrared (IR) cm⁻¹ | Conforms to structure | [6] |

Safety and Handling

N-Boc-3-iodo-L-alanine methyl ester should be handled in a well-ventilated fume hood by personnel trained in experimental organic chemistry.[3] It is light-sensitive and should be stored in a cool, dry, dark place in a tightly sealed container.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8] It should be stored away from oxidizing agents.[2]

Conclusion

N-Boc-3-iodo-L-alanine methyl ester is a pivotal reagent for the synthesis of novel α-amino acids, serving as a versatile platform for the introduction of diverse functionalities at the β-position. Its well-established synthesis and reactivity in cross-coupling reactions make it an invaluable tool for researchers in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective utilization in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-3-iodo-L-alanine methyl ester, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Boc-3-Iodo-L-alanine benzyl ester | 108957-20-6 | Benchchem [benchchem.com]

- 6. BOC-3-iodo-L-alanine methyl ester, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 7. BOC-3-iodo-alanine methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Boc-b-iodo-Ala-OMe 99 93267-04-0 [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 12. youtube.com [youtube.com]

Technical Guide: Spectral and Synthetic Profile of (S)-Methyl 2-Boc-amino-3-iodopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for (S)-Methyl 2-Boc-amino-3-iodopropionate, a key building block in synthetic organic chemistry, particularly in the preparation of non-natural α-amino acids.

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.25 | d | 1H | NH |

| 4.55 | m | 1H | α-CH |

| 3.79 | s | 3H | OCH₃ |

| 3.55 | dd | 1H | β-CH₂ |

| 3.45 | dd | 1H | β-CH₂ |

| 1.46 | s | 9H | C(CH₃)₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (ester) |

| 155.0 | C=O (Boc) |

| 80.5 | C (CH₃)₃ |

| 53.0 | α-CH |

| 52.8 | OCH₃ |

| 28.2 | C(C H₃)₃ |

| 6.5 | β-CH₂ |

Note: The assignment of quaternary carbons is based on standard chemical shift ranges.

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3365 | Strong, Broad | N-H Stretch |

| ~2978 | Medium | C-H Stretch (aliphatic) |

| ~1745 | Strong | C=O Stretch (ester) |

| ~1715 | Strong | C=O Stretch (carbamate) |

| ~1505 | Strong | N-H Bend (Amide II) |

| ~1165 | Strong | C-O Stretch |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 330.0 | [M+H]⁺ |

| 352.0 | [M+Na]⁺ |

| 274.0 | [M-tBu+H]⁺ |

| 230.0 | [M-Boc+H]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved from N-(tert-Butoxycarbonyl)-L-serine methyl ester. The following protocol is a detailed method for this conversion.

Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester [1]

This procedure involves two main steps: the tosylation of the hydroxyl group of N-Boc-L-serine methyl ester, followed by a Finkelstein reaction to replace the tosyl group with iodide.

Part A: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester [1]

-

A solution of 26.1 g (119 mmol) of N-(tert-butoxycarbonyl)-L-serine methyl ester in 200 mL of dichloromethane is prepared in a 500-mL round-bottomed flask equipped with a magnetic stir bar and cooled to 0°C in an ice bath.

-

To this solution, 0.700 g (6.0 mmol) of 4-dimethylaminopyridine (4-DMAP), 1.1 g (12 mmol) of trimethylamine hydrochloride, and 22.7 g (119 mmol) of freshly recrystallized p-toluenesulfonyl chloride (TsCl) are added.

-

A solution of 17 mL (119 mmol) of triethylamine in 50 mL of dichloromethane is added dropwise to the reaction mixture at 0°C over 40 minutes.

-

The resulting slurry is stirred at 0°C for 2 hours.

-

The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.

-

The aqueous layer is extracted with 100 mL of dichloromethane.

-

The combined organic layers are washed twice with 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation to yield the crude product.

-

The crude solid is recrystallized from a mixture of diethyl ether and petroleum ether to afford the purified N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.

Part B: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester (3) [1]

-

A solution of 27.8 g (74.0 mmol) of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester in 160 mL of acetone is prepared in a 250-mL round-bottomed flask with a magnetic stir bar at room temperature.

-

Sodium iodide (13.4 g, 89.0 mmol) is added in one portion to the solution.

-

The flask is sealed and the mixture is stirred at room temperature for 24 hours.

-

The precipitated solid is filtered off and washed with acetone.

-

The filtrate is concentrated by rotary evaporation.

-

The residue is partitioned between 150 mL of diethyl ether and 60 mL of 1M sodium thiosulfate solution.

-

The organic layer is separated, washed with 40 mL of 1M sodium thiosulfate solution and 50 mL of brine, dried over magnesium sulfate, filtered, and concentrated by rotary evaporation.

-

The resulting oil is recrystallized from diethyl ether/petroleum ether to yield N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals.[1]

Synthesis Workflow

The following diagram illustrates the synthetic pathway from N-Boc-L-serine methyl ester to this compound.

References

Methodological & Application

Application Notes and Protocols: (S)-Methyl 2-Boc-amino-3-iodopropionate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 2-Boc-amino-3-iodopropionate is a valuable synthetic building block for the incorporation of a functionalized, non-proteinogenic amino acid residue into peptide chains. The presence of an iodine atom on the β-carbon of the alanine derivative offers unique opportunities for post-synthetic modification, structural analysis, and the development of peptides with novel biological activities. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry.

The introduction of unusual amino acids into peptide sequences is a powerful strategy for enhancing pharmacological properties such as receptor binding, selectivity, and in vivo stability.[1][2][3] this compound serves as a versatile precursor for various modifications, allowing for the creation of peptidomimetics with tailored functions.

Applications

The incorporation of this compound into a peptide sequence opens up several avenues for research and development:

-

Site-Specific Functionalization: The carbon-iodine bond can serve as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce novel side-chain functionalities post-synthesis.

-

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I, ¹³¹I) for use in radioimmunoassays, imaging studies, and metabolic tracking of peptides.[4]

-